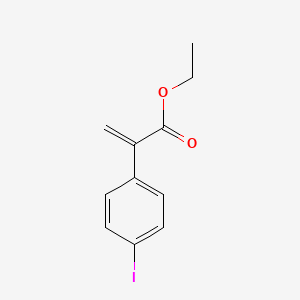
Ethyl 2-(4-iodophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of an ethyl ester group attached to a 2-(4-iodophenyl)acrylate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the Heck reaction, where ethyl acrylate is coupled with 4-iodophenyl derivatives in the presence of a palladium catalyst . The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere, often using solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved safety, efficiency, and control over reaction conditions . The use of continuous flow reactors allows for the precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-(4-iodophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the iodine to a hydrogen atom.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.
科学研究应用
Ethyl 2-(4-iodophenyl)acrylate has numerous applications in scientific research:
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of ethyl 2-(4-iodophenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom in the phenyl ring is a key site for substitution reactions, allowing for the introduction of different functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
相似化合物的比较
Ethyl 2-(4-iodophenyl)acrylate can be compared with other similar compounds such as:
- Ethyl 2-(4-bromophenyl)acrylate
- Ethyl 2-(4-chlorophenyl)acrylate
- Ethyl 2-(4-fluorophenyl)acrylate
Uniqueness
The presence of the iodine atom in this compound makes it particularly reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
属性
分子式 |
C11H11IO2 |
|---|---|
分子量 |
302.11 g/mol |
IUPAC 名称 |
ethyl 2-(4-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11IO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 |
InChI 键 |
MYTCPKNRIXOLTI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C)C1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


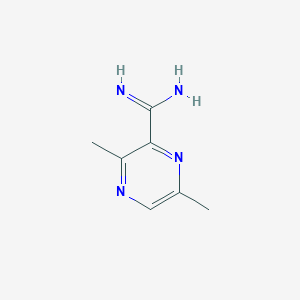
![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
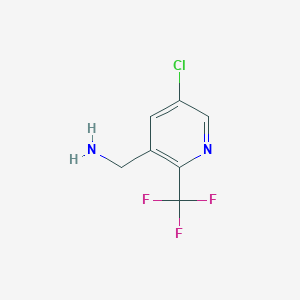
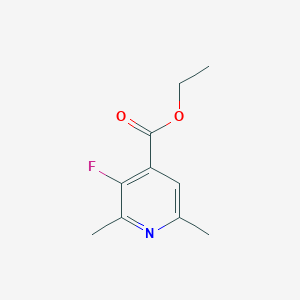
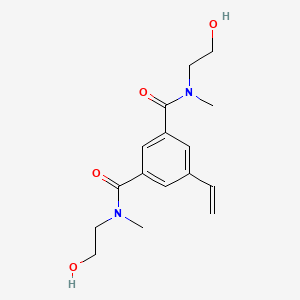

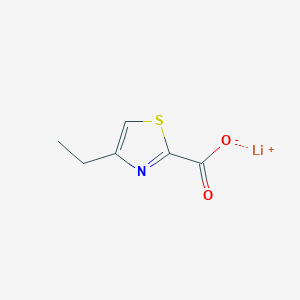
![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)

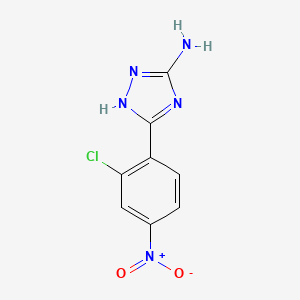
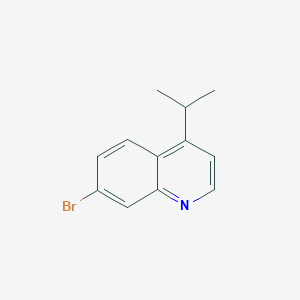
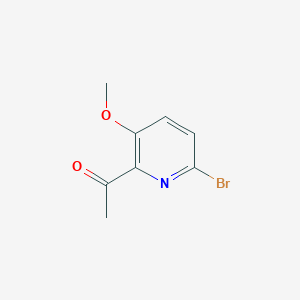
![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)
